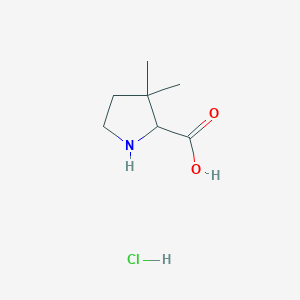

3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Description

3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a secondary amine salt derived from the pyrrolidine ring system. It features a five-membered saturated ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position, with a hydrochloric acid counterion. This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for peptide mimetics and small-molecule drug candidates.

- Molecular Formula: C₇H₁₄ClNO₂ (free base: C₇H₁₃NO₂)

- Molecular Weight: ~191.65 g/mol (free base: 157.18 g/mol + HCl)

- Key Features: The dimethyl substituents introduce steric hindrance, influencing conformational flexibility and stereochemical outcomes in reactions. The hydrochloride salt enhances aqueous solubility, making it suitable for biological applications. The pyrrolidine scaffold mimics natural amino acid backbones, enabling its use in peptidomimetics .

Properties

IUPAC Name |

3,3-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)3-4-8-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFFONDFZKSGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61406-78-8 | |

| Record name | 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride may involve large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

This compound is studied for enhancing the delivery of nucleic acid-based drugs across biological barriers, particularly the blood-brain barrier (BBB). Research indicates that formulations incorporating 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride exhibit improved resistance to degradation and enhanced ability to penetrate the BBB, making them promising candidates for central nervous system (CNS) treatments.

Case Study: Nucleic Acid Delivery

A study demonstrated that formulations using this compound significantly increased the cellular uptake of therapeutic nucleotides, leading to better efficacy in gene therapy applications. The use of polyethyleneimine (PEI) in conjunction with this compound showed improved buffering capacity and facilitated lysosomal escape of nucleic acids, critical for gene therapy success.

Environmental Science

Biorefinery Processes

In environmental science, 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is utilized to enhance sustainable biorefinery processes, particularly in lactic acid production. This application is significant for the green chemical industry.

Methods of Application

The compound is employed to optimize fermentation processes through advanced techniques such as immobilization and simultaneous saccharification. These methods have led to increased yields of lactic acid, contributing to its market growth.

| Application Area | Method | Results |

|---|---|---|

| Biorefinery | Fermentation optimization | Increased lactic acid yield |

Food Science and Nutrition

Probiotic Development

Research has explored the role of 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride in developing probiotic lactic acid bacteria (LAB). Its application aims to enhance food safety and human health by improving the viability and functionality of probiotics.

Case Study: LAB Enhancement

Experiments showed that incorporating this compound with LAB strains resulted in higher survival rates during food processing and storage, thus ensuring the efficacy of probiotics in functional foods.

Material Science

Chemical Stimulation in Geothermal Energy Production

The compound is also applied in geothermal energy production through chemical stimulation techniques that enhance fluid pathways within geothermal reservoirs. This application is crucial for making geothermal projects economically viable.

Methods of Application and Results

Techniques such as using gelling agents and chelating agents have been employed to increase the radius of chemical stimulation. Results indicate a significant enhancement in reservoir fluid pathways, which is vital for efficient energy extraction.

| Field | Application Summary | Key Techniques Used | Outcome |

|---|---|---|---|

| Geothermal Energy | Chemical stimulation of reservoirs | Gelling agents, chelating agents | Enhanced fluid pathways |

Mechanism of Action

The mechanism of action of 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride but differ in substituents, ring size, or functional groups:

Key Differences and Implications

Ring Size and Flexibility :

- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring (as in the target compound) has greater ring strain and conformational rigidity compared to the six-membered piperidine (e.g., 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride), which offers more flexibility and varied binding modes .

Fluorine Substitution: The difluoromethyl group in 3-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride improves metabolic stability and bioavailability by resisting oxidative degradation .

Protective Groups: The Boc-protected derivative (C₁₂H₂₁NO₄) is a non-ionic intermediate used in solid-phase peptide synthesis, where the Boc group is selectively removed under acidic conditions without affecting the carboxylic acid .

Salt Forms: Hydrochloride salts (e.g., the target compound and ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride) enhance solubility in polar solvents, whereas free bases (e.g., Boc-protected derivative) are more soluble in organic media .

Biological Activity

3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in biochemical research due to its structural similarity to proline, a key amino acid involved in protein synthesis and function. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

- Chemical Structure : 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a derivative of proline, featuring a five-membered pyrrolidine ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position.

- Molecular Formula : C₆H₁₃ClN₂O₂

- CAS Number : 61406-06-0

The biological activity of 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in amino acid metabolism such as aminotransferases and dehydrogenases. It can act as a substrate or inhibitor, influencing metabolic pathways .

- Cell Signaling Modulation : It has been shown to affect cellular signaling pathways, notably the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . This modulation can lead to altered gene expression and metabolic processes.

- Molecular Binding : At the molecular level, it binds to specific biomolecules, potentially inhibiting or activating their functions. For instance, it may inhibit dehydrogenases by binding to their active sites .

The compound exhibits several biochemical properties that contribute to its biological activity:

- Stability : It is relatively stable under standard laboratory conditions but may degrade over time or under specific environmental conditions .

- Cellular Effects : It influences cell function by modulating gene expression and cellular metabolism. Long-term exposure can lead to sustained changes in these processes .

Research Applications

3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride has various applications in scientific research:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Investigated for its interactions with biomolecules and potential therapeutic properties.

- Medicine : Explored as a precursor in drug synthesis and for possible therapeutic applications .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In laboratory settings, 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride was tested for its ability to inhibit specific dehydrogenases. The results indicated that the compound could significantly reduce enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study: Cellular Effects

A study investigating the effects on human cell lines demonstrated that prolonged exposure to the compound led to changes in cellular metabolism and viability. The compound showed promise in modulating pathways associated with cancer cell proliferation.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted proline precursors or reductive amination of ketones. For example, highlights the synthesis of structurally similar 3-methylpyrrolidine hydrochlorides using enantioselective routes, such as chiral resolution or asymmetric catalysis. Optimization may involve adjusting reaction temperature (e.g., low temperatures to suppress racemization), solvent polarity (e.g., ethanol or acetonitrile for better solubility), and stoichiometric ratios of reducing agents (e.g., NaBH4 or LiAlH4). Post-synthetic purification via recrystallization in ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of dimethyl groups (singlets at δ ~1.2–1.5 ppm for CH3) and the carboxylic acid proton (broad signal at δ ~10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ for C7H14ClNO2 at m/z 192.08) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>95%) and monitor degradation products under varying pH conditions .

Q. How should researchers evaluate the purity and stability of this compound under different storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (typically >150°C for pyrrolidine derivatives).

- Long-Term Storage Tests : Store at -20°C in airtight, moisture-free containers to prevent hydrolysis of the carboxylic acid group, as noted in for related compounds. Purity can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How do the 3,3-dimethyl groups influence the compound’s conformational flexibility and supramolecular interactions?

The dimethyl groups impose steric constraints, favoring a puckered pyrrolidine ring conformation. discusses analogous pseudoproline derivatives, where substituents restrict rotation, enhancing hydrophobic interactions. X-ray crystallography (as in ) can reveal intermolecular hydrogen bonding patterns between the carboxylic acid and chloride ions. Computational methods (DFT or MD simulations) further predict aggregation tendencies in aqueous solutions .

Q. What strategies are effective for resolving enantiomers of 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride?

Chiral resolution methods include:

- Chiral HPLC : Using columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases, as demonstrated for (S)- and (R)-3-methylpyrrolidine hydrochlorides in .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation via hydrolysis .

Q. What role does this compound play in medicinal chemistry as a building block?

The pyrrolidine scaffold is widely used in drug design for its rigidity and bioavailability. highlights its application in synthesizing peptide mimics, where the carboxylic acid group facilitates amide bond formation. The dimethyl groups may enhance metabolic stability by reducing cytochrome P450 oxidation, as seen in related arylcyclohexylamine derivatives ( ).

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to enzymes (e.g., prolyl hydroxylases) using AutoDock Vina. The carboxylic acid group may coordinate with metal ions in active sites.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) for target specificity, as applied to similar pyrrolidine derivatives in .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic data and computational predictions for this compound?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software). Discrepancies in methyl group signals may arise from solvent effects or crystal packing, as observed in .

- X-ray Refinement : Resolve ambiguities in stereochemistry by refining crystal structures with programs like SHELXL, ensuring Flack parameter reliability (e.g., Flack x < 0.1 for enantiopure crystals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.